molecular formula C18H19N5O2 B5907068 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide

Katalognummer: B5907068
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: ZHQQJLDDRWRJCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide, also known as Lapatinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib is a potent inhibitor of EGFR and HER2, which play important roles in cancer cell growth and proliferation.

Wirkmechanismus

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide inhibits the activity of EGFR and HER2 by binding to the intracellular tyrosine kinase domain of these receptors. This prevents the phosphorylation of downstream signaling molecules, which are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, induce apoptosis in cancer cells, and inhibit the formation of new blood vessels, which are necessary for tumor growth. This compound has also been shown to enhance the effectiveness of other cancer drugs, such as paclitaxel and capecitabine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it has been extensively studied for its potential in cancer treatment, and there is a large body of research on its mechanism of action and effectiveness. However, one limitation of this compound is that it can have off-target effects on other tyrosine kinases, which can lead to toxicity and adverse effects.

Zukünftige Richtungen

There are a number of future directions for research on 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide. One area of research is the development of new formulations of this compound that can improve its bioavailability and effectiveness. Another area of research is the identification of biomarkers that can predict the response to this compound in different types of cancer. Additionally, there is ongoing research on the use of this compound in combination therapy with other cancer drugs, as well as in the treatment of other types of cancer.

Synthesemethoden

The synthesis of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with 4-(3-bromopropoxy)aniline to form 4-(3-bromopropoxy)-3-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction of the resulting amine with 2-chloro-N-(3-chloro-4-(3-fluoro-4-methoxyphenylamino)phenyl)acetamide to form this compound.

Wissenschaftliche Forschungsanwendungen

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of HER2-positive breast cancer, as well as in the treatment of other types of cancer, including non-small cell lung cancer, ovarian cancer, and head and neck cancer. This compound has also been studied for its potential in combination therapy with other cancer drugs, such as paclitaxel and capecitabine.

Eigenschaften

IUPAC Name

4-[[4-(3-hydroxypropylamino)quinazolin-2-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c19-16(25)12-6-8-13(9-7-12)21-18-22-15-5-2-1-4-14(15)17(23-18)20-10-3-11-24/h1-2,4-9,24H,3,10-11H2,(H2,19,25)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQJLDDRWRJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.